6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of fluorine-bearing quinoline-4-carboxylic acids involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides in boiling DMF. This process yields a variety of quinoline derivatives with potential as amylolytic agents due to their activity against certain fungi (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Molecular Structure Analysis
Studies on compounds closely related to 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid have shown that the arrangement and electronic nature of the bromo and fluoro substituents significantly influence the molecule's electronic structure and interaction with biological targets. For instance, structural and theoretical analyses have been conducted on compounds like [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl)]-4-hydroxy-2-oxo-3-butenoic acid to understand their potential as HIV-1 integrase inhibitors, indicating the importance of coplanarity and electronic distribution for activity (Vandurm et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid derivatives often involves interactions with biological molecules, where the bromo and fluoro groups play crucial roles. These interactions include the formation of hydrogen bonds, π-stacking, and charge-transfer complexes, which are essential for biological activity and the development of pharmaceutical agents (Bonacorso et al., 2018).
Scientific Research Applications
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Pharmaceutical and Medicinal Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications are also not specified in the source .
-
Synthesis of Biologically Active Compounds
- A series of novel 6-(aminomethylphenoxy)benzoxaborole analogs was synthesized for the investigation of the structure-activity relationship of the inhibition of TNF-alpha, IL-1beta, and IL-6, from lipopolysaccharide-stimulated peripheral blood mononuclear cells .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications are also not specified in the source .
-
Antimicrobial Activity
- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications are also not specified in the source .
-
Antiviral Activity
- Quinoline derivatives have been found to exhibit antiviral activity .
- Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications are also not specified in the source .
-
Anticancer Activity
- Quinoline derivatives have been found to exhibit anticancer activity .
- Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications are also not specified in the source .
-
Antihypertensive Activity
- Quinoline derivatives have been found to exhibit antihypertensive effects .
- They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications are also not specified in the source .
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZBWDZOXRAFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358321 | |
Record name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
CAS RN |
391-23-1 | |
Record name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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